N-[5-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-BROMOBENZAMIDE
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Overview
Description
N-[5-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-BROMOBENZAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
The synthesis of N-[5-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-BROMOBENZAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the thiadiazole intermediate with a suitable thiol compound.
Acetylanilino Substitution: The acetylanilino group is introduced through a nucleophilic substitution reaction with an acetylaniline derivative.
Bromobenzamide Formation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated reactors and advanced purification techniques.
Chemical Reactions Analysis
N-[5-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-BROMOBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The bromine atom in the benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.
Scientific Research Applications
N-[5-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-BROMOBENZAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activities, including antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Due to its potential anticancer properties, it is being investigated for use in cancer therapy.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[5-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-BROMOBENZAMIDE involves its interaction with various molecular targets. The compound is known to inhibit specific enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit carbonic anhydrase, leading to increased cerebral blood flow . Additionally, its anticancer properties are attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
N-[5-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-BROMOBENZAMIDE can be compared with other thiadiazole derivatives, such as:
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: Known for its use as a carbonic anhydrase inhibitor.
N-cyclopropyl-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide: Exhibits antiviral properties.
5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives: Known for their insecticidal and antiviral activities .
The uniqueness of this compound lies in its specific combination of functional groups, which confer a distinct set of biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H15BrN4O3S2 |
---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-bromobenzamide |
InChI |
InChI=1S/C19H15BrN4O3S2/c1-11(25)12-6-8-13(9-7-12)21-16(26)10-28-19-24-23-18(29-19)22-17(27)14-4-2-3-5-15(14)20/h2-9H,10H2,1H3,(H,21,26)(H,22,23,27) |
InChI Key |
JDYQLNSGKXKDEL-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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